REACTION_CXSMILES
|
Br[CH:2]([C:6]1[CH:7]=[CH:8][C:9]([O:16][CH3:17])=[C:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH:11]=1)[C:3](=O)[CH3:4].[C:18]([NH:21][C:22]([NH2:24])=[S:23])(=[O:20])[CH3:19]>C(O)C>[CH3:17][O:16][C:9]1[CH:8]=[CH:7][C:6]([C:2]2[S:23][C:22]([NH:21][C:18](=[O:20])[CH3:19])=[N:24][C:3]=2[CH3:4])=[CH:11][C:10]=1[S:12](=[O:14])(=[O:13])[NH2:15]
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Name
|
|
Quantity
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0.2 g
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Type
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reactant
|
Smiles
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BrC(C(C)=O)C=1C=CC(=C(C1)S(=O)(=O)N)OC
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Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=S)N
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture is concentrated
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Type
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CUSTOM
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Details
|
the residue is recrystallised from ethanol
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Type
|
CUSTOM
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Details
|
to give an off-white solid
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)C1=C(N=C(S1)NC(C)=O)C)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |